molecular formula C15H22Cl2N2O B15076469 Urea, N,N-dibutyl-N'-(3,5-dichlorophenyl)- CAS No. 86781-32-0

Urea, N,N-dibutyl-N'-(3,5-dichlorophenyl)-

Cat. No.: B15076469
CAS No.: 86781-32-0
M. Wt: 317.3 g/mol
InChI Key: XYOUIZSNPKALSK-UHFFFAOYSA-N
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Description

N,N-dibutyl-N’-(3,5-dichlorophenyl)urea is an organic compound with the molecular formula C15H22Cl2N2O. It is a derivative of urea, where the hydrogen atoms are replaced by butyl and dichlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutyl-N’-(3,5-dichlorophenyl)urea typically involves the reaction of 3,5-dichloroaniline with dibutylcarbamic chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of N,N-dibutyl-N’-(3,5-dichlorophenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-N’-(3,5-dichlorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield urea derivatives, while substitution reactions can produce a variety of substituted phenylureas .

Scientific Research Applications

N,N-dibutyl-N’-(3,5-dichlorophenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dibutyl-N’-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dibutyl-N’-(3,4-dichlorophenyl)urea
  • N,N-dibutyl-N’-(2,6-dichlorophenyl)urea
  • N,N-dibutyl-N’-(2,4,5-trichlorophenyl)urea

Uniqueness

N,N-dibutyl-N’-(3,5-dichlorophenyl)urea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

86781-32-0

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

1,1-dibutyl-3-(3,5-dichlorophenyl)urea

InChI

InChI=1S/C15H22Cl2N2O/c1-3-5-7-19(8-6-4-2)15(20)18-14-10-12(16)9-13(17)11-14/h9-11H,3-8H2,1-2H3,(H,18,20)

InChI Key

XYOUIZSNPKALSK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

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